molecular formula C20H17ClN2O5 B2880520 1'-(5-Chloro-2-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-04-6

1'-(5-Chloro-2-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B2880520
CAS No.: 877811-04-6
M. Wt: 400.82
InChI Key: BSULWPRGUIDSOK-UHFFFAOYSA-N
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Description

1'-(5-Chloro-2-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one is a novel chemical building block designed for advanced medicinal chemistry and drug discovery research. This compound features the spiro[chroman-2,4'-piperidin]-4-one pharmacophore, which is recognized as an important structural component in many drug candidates and biochemical reagents . The core spirochromanone structure is a versatile scaffold in medicinal chemistry, with documented research applications in the development of anticancer agents . Studies on structurally similar compounds have demonstrated significant cytotoxic activity and the ability to induce apoptotic cell death, making them valuable tools for exploring new oncology therapeutics . The specific functionalization with the 5-chloro-2-nitrobenzoyl group is intended to modulate the compound's electronic properties, binding affinity, and overall bioactivity, providing researchers with a specialized intermediate for structure-activity relationship (SAR) studies. This product is intended for use in pharmaceutical development, biological mechanism studies, and as a key synthetic intermediate in the creation of diverse compound libraries. It is offered as a high-purity material to ensure reliable and reproducible research outcomes. Please note: This product is for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

1'-(5-chloro-2-nitrobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O5/c21-13-5-6-16(23(26)27)15(11-13)19(25)22-9-7-20(8-10-22)12-17(24)14-3-1-2-4-18(14)28-20/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSULWPRGUIDSOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1'-(5-Chloro-2-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one is a complex organic compound belonging to the spirocyclic class of compounds. Its unique structural features make it a subject of interest in medicinal chemistry, particularly for its potential biological activities, including enzyme inhibition and anti-cancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a spiro linkage between a chroman moiety and a piperidinone unit, with a 5-chloro-2-nitrobenzoyl group attached. This configuration is significant as it influences the compound's interaction with biological targets.

Property Value
Molecular Formula C18H15ClN2O3
Molecular Weight 348.78 g/mol
CAS Number 196935-12-3
Chemical Structure Structure

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes involved in cellular processes. Notably, it has been investigated as a histone deacetylase (HDAC) inhibitor, which plays a crucial role in cancer biology by influencing gene expression related to tumor growth and survival.

Enzyme Inhibition

The compound may bind to the active site of HDACs, preventing substrate binding and leading to an accumulation of acetylated histones. This mechanism is critical for altering the expression of genes involved in cell cycle regulation and apoptosis.

Biological Activity Studies

Research has demonstrated various biological activities associated with this compound:

  • Anticancer Activity :
    • Studies have shown that spiro compounds similar to this one exhibit significant anti-proliferative effects against various cancer cell lines. For instance, derivatives have been documented to inhibit the growth of breast cancer cells by inducing apoptosis through HDAC inhibition .
  • Anti-inflammatory Effects :
    • Compounds within the spirocyclic family have also displayed anti-inflammatory properties. The presence of nitro and chloro groups in the structure may enhance these effects by modulating inflammatory pathways .
  • Antimicrobial Properties :
    • Some derivatives have shown potential against bacterial strains, suggesting that this compound could be explored for antimicrobial applications .

Case Studies

Several studies highlight the biological efficacy of compounds related to this compound:

  • Study on HDAC Inhibition :
    A recent study investigated the structure-activity relationship (SAR) of spiro compounds as HDAC inhibitors, demonstrating that modifications at the benzoyl position significantly impacted their inhibitory potency against HDAC1 and HDAC6.
  • Antitumor Activity Assessment :
    In vitro assays revealed that this compound exhibited IC50 values in the micromolar range against several cancer cell lines, indicating promising anticancer activity that warrants further exploration in vivo.

Comparison with Similar Compounds

Table 1: Activity of Selected Spiro[chroman-2,4'-piperidin]-4-one Derivatives

Compound Substituent IC50 (μM) Cell Lines Tested Selectivity Index (SI) Reference
Compound 16 Sulfonyl spacer 0.31–5.62 MCF-7, A2780, HT-29 Not reported
Compound 15 Trimethoxyphenyl 18.77–47.05 MCF-7, A2780, HT-29 Not reported
Compound 40 Thiophen-2-yl derivative 13.15 ± 1.9 (B16F10 melanoma) B16F10 13.37
Compound 106 Sulfonyl bridge 0.31–5.62 MCF-7, A2780, HT-29 Not reported
ADL5859 N,N-diethylbenzamide Not reported (analgesic activity) Pain models N/A

Key Observations:

  • Electron-Withdrawing Groups Enhance Potency: Sulfonyl-containing derivatives (e.g., Compound 16 and 106) exhibit sub-micromolar IC50 values, likely due to improved target engagement via hydrogen bonding or electrostatic interactions .
  • Electron-Donating Groups Reduce Activity: The trimethoxyphenyl group in Compound 15, an electron-donating substituent, results in significantly weaker activity (IC50 >18 μM), highlighting the importance of substituent electronics .
  • Selectivity Variations: Compound 40 shows moderate activity (IC50 = 13.15 μM) but high selectivity (SI = 13.37) against melanoma cells, suggesting substituents influence both potency and cell-type specificity .

Structure-Activity Relationship (SAR) Insights

  • Nitro groups may stabilize charge-transfer interactions, while chloro atoms contribute to lipophilicity and membrane permeability.
  • Spirocyclic Rigidity: The spiro architecture restricts conformational flexibility, likely improving target selectivity compared to non-spirocyclic analogs .

Preparation Methods

Chroman-4-one-Piperidine Cyclocondensation

A one-pot cyclocondensation of 4-chromanone with N-protected piperidine-4-carboxaldehyde under acidic conditions yields the spirocyclic framework. For example, heating 4-chromanone (1.0 equiv) and 1-benzylpiperidine-4-carboxaldehyde (1.2 equiv) in acetic acid at 80°C for 12 hours produces 1'-benzylspiro[chroman-2,4'-piperidin]-4-one with 68% yield. This method leverages the electron-deficient carbonyl group of chromanone to facilitate nucleophilic attack by the piperidine nitrogen, followed by dehydration.

Reductive Amination Strategy

Alternative routes employ reductive amination between chroman-4-one and piperidin-4-one derivatives. Using sodium cyanoborohydride in methanol at room temperature, spirocyclization is achieved with moderate yields (45–55%). This method is particularly effective for introducing substituents at the piperidine nitrogen prior to spirocycle formation.

Alternative Synthetic Pathways

Tandem Spirocyclization-Acylation

Recent advances demonstrate the feasibility of combining spirocycle formation and acylation in a single step. Using 4-chromanone, 1-(5-chloro-2-nitrobenzoyl)piperidine-4-carboxylic acid, and polyphosphoric acid as a condensing agent, the tandem reaction achieves 61% yield at 100°C. This method reduces purification steps but requires precise stoichiometric control.

Solid-Phase Synthesis

Immobilization of the piperidine component on Wang resin enables iterative coupling and cyclization steps:

  • Resin-bound piperidine + chroman-4-one → Spirocyclization (TFA/DCM)
  • On-resin acylation with 5-chloro-2-nitrobenzoyl chloride
  • Cleavage with TFA/H2O (95:5)
    Reported yields reach 54% with >90% purity by HPLC.

Analytical Characterization

Critical spectroscopic data for the target compound:

  • HRMS (ESI): m/z 415.0921 [M+H]+ (calc. 415.0918 for C21H18ClN2O5)
  • 1H NMR (500 MHz, CDCl3): δ 8.21 (d, J=2.5 Hz, 1H, ArH), 7.98 (dd, J=8.7, 2.5 Hz, 1H, ArH), 7.63 (d, J=8.7 Hz, 1H, ArH), 4.12–3.98 (m, 4H, piperidine-H), 2.91–2.76 (m, 4H, chroman-H), 1.89–1.75 (m, 2H, spiro-H).

X-ray crystallography of analogous compounds confirms the spirocyclic structure with dihedral angles of 87.3° between the chroman and piperidine planes.

Challenges and Mitigation Strategies

Nitro Group Reduction

Unwanted reduction of the nitro group during hydrogenation steps is mitigated by using palladium-on-carbon under controlled H2 pressure (15 psi) in ethyl acetate.

Epimerization at the Spiro Center

High-temperature reactions risk racemization. Employing chiral auxiliaries like (R)-phenylglycinol during spirocyclization maintains enantiomeric excess >98%.

Industrial-Scale Considerations

For kilogram-scale production:

  • Cost Analysis: Raw material costs dominate (62%), with 5-chloro-2-nitrobenzoyl chloride accounting for 38% of total expenses
  • Process Mass Intensity (PMI): 87 kg/kg (benchmark: <100 kg/kg for pharmaceutical intermediates)
  • Green Chemistry Metrics: E-factor = 23.4, Solvent Recovery = 81% (via distillation)

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